molecular formula C7H7BN2O3 B13677318 (3-Hydroxy-1H-indazol-6-yl)boronic acid

(3-Hydroxy-1H-indazol-6-yl)boronic acid

Cat. No.: B13677318
M. Wt: 177.96 g/mol
InChI Key: OQUPLRVXUYESBY-UHFFFAOYSA-N
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Description

(3-Hydroxy-1H-indazol-6-yl)boronic acid is a boronic acid derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-1H-indazol-6-yl)boronic acid typically involves the formation of the indazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate hydrazones with aldehydes or ketones, followed by borylation reactions. For example, the reaction of 3-hydroxybenzaldehyde with phenylhydrazine can yield 3-hydroxyindazole, which can then be borylated using boronic acid reagents under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-1H-indazol-6-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are often used in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate (K2CO3) and solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions can yield various biaryl compounds, which are valuable intermediates in pharmaceutical and material science applications .

Scientific Research Applications

(3-Hydroxy-1H-indazol-6-yl)boronic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (3-Hydroxy-1H-indazol-6-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Hydroxy-1H-indazol-6-yl)boronic acid is unique due to the presence of both the hydroxyl and boronic acid functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its biological activity make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C7H7BN2O3

Molecular Weight

177.96 g/mol

IUPAC Name

(3-oxo-1,2-dihydroindazol-6-yl)boronic acid

InChI

InChI=1S/C7H7BN2O3/c11-7-5-2-1-4(8(12)13)3-6(5)9-10-7/h1-3,12-13H,(H2,9,10,11)

InChI Key

OQUPLRVXUYESBY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C(=O)NN2)(O)O

Origin of Product

United States

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